(E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one
Overview
Description
(E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one is an organic compound that belongs to the class of α,β-unsaturated ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 1-pyrazol-1-ylpropan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions with an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrazole or phenyl derivatives.
Scientific Research Applications
(E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of (E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-1,2-Bis(4-tert-butylphenyl)ethene
- (E)-4-tert-butylphenyl-4’-oxyazobenzene
- (E)-4-tert-butylphenyl-4’-trifluorocrotonic acid
Uniqueness
(E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one is unique due to its combination of a pyrazole ring and a tert-butylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-pyrazol-1-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)14-8-5-13(6-9-14)7-10-15(19)18-12-4-11-17-18/h4-12H,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYTQJKPXGUFA-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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